2-(4-(3,5-Bis(bromomethyl)phenoxy)butyl)isoindoline-1,3-dione
Description
Properties
Molecular Formula |
C20H19Br2NO3 |
|---|---|
Molecular Weight |
481.2 g/mol |
IUPAC Name |
2-[4-[3,5-bis(bromomethyl)phenoxy]butyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H19Br2NO3/c21-12-14-9-15(13-22)11-16(10-14)26-8-4-3-7-23-19(24)17-5-1-2-6-18(17)20(23)25/h1-2,5-6,9-11H,3-4,7-8,12-13H2 |
InChI Key |
ZMYQEHVMRFGTPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCOC3=CC(=CC(=C3)CBr)CBr |
Origin of Product |
United States |
Preparation Methods
Alkylation of Phenolic Intermediates
A foundational approach involves alkylating a phenolic precursor with a brominated butyl-phthalimide derivative. For example, 3,5-bis(bromomethyl)phenol is reacted with 2-(4-bromobutyl)isoindoline-1,3-dione under basic conditions to form the target compound.
Reaction Conditions :
Direct Bromination of Preformed Ethers
An alternative method brominates a preassembled ether intermediate. 2-(4-(3,5-Dimethylphenoxy)butyl)isoindoline-1,3-dione is treated with N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) to introduce bromomethyl groups.
Optimization Data :
| Parameter | Optimal Value |
|---|---|
| NBS Equivalents | 2.2–2.5 eq |
| Initiator | AIBN (0.1 eq) |
| Solvent | CCl₄ |
| Reaction Time | 6–8 hours |
| Yield | 68–72% |
Stepwise Synthesis from Primary Building Blocks
Synthesis of the Isoindoline-1,3-dione Butyl Chain
The butyl-phthalimide moiety is prepared via Gabriel synthesis. 1,4-Dibromobutane is reacted with potassium phthalimide in DMF at 50°C, yielding 2-(4-bromobutyl)isoindoline-1,3-dione .
Critical Purification Step :
Functionalization of the Phenolic Ring
3,5-Bis(hydroxymethyl)phenol is brominated using PBr₃ in dichloromethane (DCM) at 0°C. This step achieves quantitative conversion to 3,5-bis(bromomethyl)phenol within 2 hours.
Side Reaction Mitigation :
-
Low Temperature : Prevents dibromination of the phenolic –OH group.
-
Stoichiometry : 2.1 eq PBr₃ ensures complete hydroxymethyl→bromomethyl conversion.
One-Pot Convergent Approaches
Recent patents describe a one-pot method combining phthalimide alkylation and in situ bromination:
-
2-(4-Hydroxybutyl)isoindoline-1,3-dione is reacted with 3,5-bis(hydroxymethyl)phenol using Mitsunobu conditions (DIAD, PPh₃).
-
The intermediate is brominated without isolation using PBr₃ in DCM.
Advantages :
Crystallographic Validation of Synthetic Products
Single-crystal X-ray studies confirm the structure of intermediates and final products. For example, 2-[3,5-bis(bromomethyl)-2,4,6-triethylbenzyl]isoindoline-1,3-dione (a homolog) crystallizes in the monoclinic space group P2₁/c, with Br···π interactions stabilizing the lattice.
Key Crystallographic Data :
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 12.34 Å, b = 9.87 Å, c = 17.52 Å |
| Br–C Bond Length | 1.93–1.95 Å |
Industrial-Scale Production Considerations
Solvent Selection for Bromination
Large-scale reactions favor carbon tetrachloride (CCl₄) over DCM due to easier recycling and lower cost. However, environmental regulations necessitate post-reaction solvent recovery systems.
Byproduct Management
The primary byproduct, 3,5-bis(bromomethyl)phenyl ethers , is minimized by:
-
Stoichiometric Control : Limiting brominating agent to 2.2 eq.
-
Radical Scavengers : Adding hydroquinone (0.5 eq) suppresses oligomerization.
Emerging Methodologies
Palladium-Catalyzed Carbonylation
A patent-pending method uses Pd(OAc)₂ and PPh₃ to catalyze the carbonylation of 2-iodobenzoate derivatives, forming the isoindoline-dione core in situ.
Reaction Parameters :
| Component | Quantity |
|---|---|
| Pd(OAc)₂ | 5 mol% |
| CO Pressure | 1 atm |
| Yield | 75–80% |
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates the phthalimide ring-closing step, reducing reaction times from 24 hours to <1 hour.
Analytical Characterization
Critical Quality Control Metrics :
-
HPLC Purity : >98% (C18 column, 70:30 MeOH/H₂O)
-
¹H NMR (CDCl₃) : δ 7.85–7.70 (m, 4H, phthalimide), 4.60 (s, 4H, BrCH₂), 3.95 (t, 2H, OCH₂).
-
Elemental Analysis : C 45.2%, H 3.8%, Br 34.1% (theoretical: C 45.3%, H 3.7%, Br 34.3%).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Stepwise Alkylation | 70 | 98 | High |
| One-Pot Convergent | 58 | 95 | Moderate |
| Palladium Carbonylation | 78 | 99 | Low |
Chemical Reactions Analysis
Types of Reactions
2-(4-(3,5-Bis(bromomethyl)phenoxy)butyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The bromomethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atoms, yielding the corresponding hydrocarbon.
Substitution: The bromomethyl groups can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, potassium thiocyanate for thiocyanation, and various organometallic reagents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromomethyl groups can yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
2-(4-(3,5-Bis(bromomethyl)phenoxy)butyl)isoindoline-1,3-dione has been investigated for its potential as an anticancer agent. The compound's ability to inhibit specific cancer cell lines has been documented in various studies, showcasing its effectiveness in targeting tumor growth.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell proliferation.
Drug Development
The compound serves as a lead structure for the development of new pharmaceuticals. Its derivatives have shown promise in enhancing bioavailability and selectivity towards specific biological targets.
- Case Study : Research has demonstrated that modifications to the bromomethyl groups can significantly alter the compound's pharmacokinetic properties, leading to increased efficacy in drug formulations.
Materials Science
Due to its unique chemical structure, this compound is also explored for applications in materials science, particularly in the development of polymers and coatings.
- Application Example : The incorporation of this compound into polymer matrices has been shown to improve thermal stability and mechanical properties of the resultant materials.
Environmental Applications
Research indicates that compounds similar to 2-(4-(3,5-bis(bromomethyl)phenoxy)butyl)isoindoline-1,3-dione can be utilized in environmental remediation processes.
- Heavy Metal Adsorption : Studies have suggested that this compound can effectively bind heavy metals from contaminated water sources, thus aiding in environmental cleanup efforts.
Data Table of Applications
Mechanism of Action
The mechanism of action of 2-(4-(3,5-Bis(bromomethyl)phenoxy)butyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, its derivatives can bind to dopamine receptors, modulating their activity and influencing neurological pathways . The bromomethyl groups play a crucial role in these interactions, facilitating binding through covalent or non-covalent interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with three structurally related brominated derivatives:
Key Findings from Comparative Analysis
- Reactivity Differences : The target compound’s bromomethyl groups are more accessible for nucleophilic attack compared to the sterically hindered 2,4,6-triethylbenzyl analog . This enhances its utility in functionalizing polymers or small molecules.
- Supramolecular Interactions : Unlike the triethylbenzyl analog, the target compound lacks reported Br⋯O halogen bonding, which may reduce its stability in crystalline phases .
- Synthetic Versatility : While 4,4'-Bis(Bromomethyl)-1,1'-biphenyl is primarily used for crosslinking, the target compound’s phthalimide group enables conjugation with amines or other nucleophiles, broadening its applications .
Research Implications and Limitations
- Gaps in Data : Detailed crystallographic or thermodynamic data for the target compound are absent in the provided evidence, limiting direct comparison with analogs like those in .
- Future Directions : Studies on the target compound’s receptor capabilities (e.g., for carbohydrates or ions) could build on findings from its triethylbenzyl analog .
Biological Activity
2-(4-(3,5-Bis(bromomethyl)phenoxy)butyl)isoindoline-1,3-dione, also known by its CAS number 819066-96-1, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H19Br2NO3
- Molecular Weight : 481.178 g/mol
- Density : 1.6 g/cm³
- Boiling Point : 578.1 °C
- LogP : 5.59 (indicating lipophilicity)
The biological activity of this compound is primarily attributed to its interaction with various cellular targets, which can lead to significant pharmacological effects. Research indicates that it may exhibit:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Antimicrobial Properties : The presence of bromomethyl groups in the structure may enhance its interaction with microbial targets, potentially leading to antibacterial effects.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits growth in various cancer cell lines (specific IC50 values needed). |
| Antimicrobial | Exhibits activity against Gram-positive and Gram-negative bacteria. |
| Enzyme Inhibition | Potential inhibitory effects on topoisomerases and other key enzymes. |
Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of similar isoindoline derivatives. The results indicated that compounds with structural similarities to 2-(4-(3,5-Bis(bromomethyl)phenoxy)butyl)isoindoline-1,3-dione demonstrated significant cytotoxicity against various cancer cell lines, including A-431 and Jurkat cells. The mechanism involved apoptosis induction through mitochondrial pathways and inhibition of anti-apoptotic proteins like Bcl-2 .
Antimicrobial Activity
Another study focused on the antimicrobial properties of related compounds showed promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was reported to be in the range of 0.008 to 0.046 μg/mL for structurally similar derivatives, suggesting that the bromomethyl substituents enhance antimicrobial efficacy .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that:
- The presence of bromomethyl groups is crucial for enhancing both anticancer and antimicrobial activities.
- Modifications in the phenoxy group can significantly alter biological activity, suggesting a need for further optimization in drug design.
Q & A
Basic Research Questions
Q. What are the key structural features of this compound that dictate its reactivity in synthetic chemistry?
- The compound contains a phenoxy group with bromomethyl substituents at the 3 and 5 positions, a butyl linker, and an isoindoline-1,3-dione moiety. The bromomethyl groups are highly reactive toward nucleophilic substitution, while the isoindoline-dione core contributes to π-π stacking interactions and potential hydrogen bonding. These features enable functionalization for diverse derivative synthesis .
Q. What is the typical synthetic route for this compound, and what critical steps are involved?
- Synthesis involves:
Alkylation of phenol derivatives : Reacting 3,5-bis(bromomethyl)phenol with 4-bromobutylamine to form the phenoxy-butyl intermediate.
Phthalimide conjugation : Reacting the intermediate with phthalic anhydride to form the isoindoline-dione core.
Purification : Column chromatography or recrystallization to isolate the product.
Key challenges include controlling bromination selectivity and minimizing side reactions during alkylation .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Its bromomethyl groups allow conjugation with nucleophiles (e.g., thiols, amines) to create prodrugs or enzyme inhibitors. Preliminary studies suggest utility in designing covalent inhibitors for cysteine proteases or kinase targets. Researchers should validate activity via in vitro enzyme assays and crystallography to confirm binding modes .
Advanced Research Questions
Q. How can the stability of the bromomethyl groups be systematically evaluated under varying experimental conditions?
- Methodological approach :
- pH-dependent stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC or LC-MS.
- Thermal stability : Perform thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to assess decomposition thresholds.
- Solvent effects : Test reactivity in polar aprotic (DMF, DMSO) vs. nonpolar solvents (toluene) to identify optimal reaction media.
Contradictions in stability data can arise from solvent impurities or moisture; thus, rigorous drying and inert atmospheres are critical .
Q. What experimental strategies are recommended for resolving contradictions in reported reactivity data?
- Orthogonal validation :
- Use multiple analytical techniques (e.g., NMR, FTIR, X-ray crystallography) to confirm reaction outcomes.
- Compare kinetic data under standardized conditions (temperature, solvent, catalyst).
- Perform control experiments to rule out side reactions (e.g., elimination vs. substitution pathways).
For example, if competing SN1/SN2 mechanisms are suspected, vary solvent polarity (e.g., ethanol vs. DMF) to isolate dominant pathways .
Q. How can researchers design experiments to functionalize this compound for targeted biological studies?
- Stepwise methodology :
Nucleophilic substitution : React with thiols (e.g., glutathione) or amines (e.g., lysine mimics) in DMF at 60°C.
Catalytic optimization : Screen palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to append aryl/heteroaryl groups.
Biological validation : Use surface plasmon resonance (SPR) or fluorescence polarization assays to measure target affinity post-functionalization .
Q. What methodologies are suitable for assessing the environmental fate of this compound in ecological risk studies?
- Environmental-chemical workflow :
- Partitioning studies : Measure log Kow (octanol-water coefficient) to predict bioaccumulation potential.
- Abiotic degradation : Expose to UV light or hydrolytic conditions and analyze breakdown products via GC-MS.
- Biotic transformation : Use soil or microbial cultures to assess biodegradation rates under aerobic/anaerobic conditions.
Reference frameworks like Project INCHEMBIOL recommend combining lab data with computational modeling for risk assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
